7-Hydroxymethyl theophylline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31542-43-5 |
|---|---|
Molecular Formula |
C8H10N4O3 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O3/c1-10-6-5(12(4-13)3-9-6)7(14)11(2)8(10)15/h3,13H,4H2,1-2H3 |
InChI Key |
QAPJAMJGLYYNHX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CO |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes for 7-Hydroxymethyl Theophylline (B1681296)
Direct synthetic approaches aim to introduce the hydroxymethyl (-CH₂OH) group onto the theophylline molecule in a single key step. These methods primarily involve hydroxymethylation reactions of theophylline or its precursors.
Hydroxymethylation Reactions of Theophylline Precursors
Hydroxymethylation is a fundamental chemical reaction that installs a hydroxymethyl group onto a substrate. wikipedia.org For theophylline, which possesses a reactive N-H bond at the 7-position of its imidazole (B134444) ring, this reaction offers a direct pathway to the desired product.
The reaction of formaldehyde (B43269) with compounds containing active N-H bonds is a common and established method for hydroxymethylation. wikipedia.org In principle, theophylline can react directly with formaldehyde, where the nitrogen atom at the N7 position acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form 7-hydroxymethyl theophylline.
The general transformation can be represented as: Theophylline + CH₂O → this compound
This reaction is theoretically feasible due to the acidic nature of the N7 proton of the imidazole ring in theophylline. However, specific and detailed research findings documenting this direct, one-step synthesis are not extensively reported in readily available scientific literature, suggesting that other routes may be more synthetically efficient or preferred. Challenges could include side reactions or the formation of cross-linked products, a known behavior of hydroxymethylated compounds which can react with another molecule of the starting material. wikipedia.org
Metal catalysis plays a significant role in a vast array of organic transformations. While metal complexes involving theophylline have been synthesized and studied for various applications, the use of metal catalysts specifically for the direct hydroxymethylation of theophylline at the N7 position is not a widely documented synthetic strategy. General metal-catalyzed C-H activation or N-H functionalization reactions are known, but their specific application for the synthesis of this compound appears to be a niche or underexplored area of research.
Relay catalysis involves a sequence of catalytic transformations where the product of one catalytic cycle becomes the substrate for the next. A quadruple relay system would entail a sophisticated cascade of four distinct catalytic events. A search of the current chemical literature does not provide specific examples of quadruple relay catalysis being employed for the hydroxymethylation of theophylline to produce this compound. This type of complex, multi-catalyst system is highly specialized and has not been reported for this particular transformation.
Multi-Step Synthesis Procedures
Multi-step synthesis provides an alternative and often more controlled approach to obtaining this compound, proceeding through stable and well-characterized intermediates.
A prominent and well-documented multi-step route involves the initial synthesis of a key intermediate, theophylline-7-acetic acid, followed by its chemical reduction to the target alcohol.
Step 1: Synthesis of Theophylline-7-acetic acid
Theophylline-7-acetic acid is commonly prepared via the alkylation of theophylline with a haloacetic acid, typically chloroacetic acid, in the presence of a base. google.com The reaction involves the deprotonation of the N7 position of theophylline by a base, such as sodium hydroxide (B78521), to form the theophylline anion. This anion then acts as a nucleophile, displacing the chloride ion from chloroacetic acid in an Sₙ2 reaction.
A typical procedure involves reacting theophylline with sodium hydroxide in an aqueous solution to form the sodium salt of theophylline. Subsequently, a solution of sodium chloroacetate (B1199739) is added, and the reaction mixture is heated to drive the alkylation to completion, yielding theophylline-7-acetic acid upon acidification. google.com
Interactive Table 1: Synthesis of Theophylline-7-acetic acid Intermediate
| Reactant 1 | Reactant 2 | Base | Key Reaction Conditions | Product |
| Theophylline | Chloroacetic acid | Sodium Hydroxide | Aqueous solution, heated to 95-100 °C | Theophylline-7-acetic acid |
Step 2: Reduction of Theophylline-7-acetic acid to this compound
The final step in this sequence is the reduction of the carboxylic acid group of theophylline-7-acetic acid to a primary alcohol. This is a standard transformation in organic synthesis. Potent reducing agents are required for this conversion. The ester derivative of theophylline-7-acetic acid can also be used as a substrate for this reduction.
The general reaction is as follows: Theophylline-7-acetic acid + [Reducing Agent] → this compound
Suitable reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), or borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF). The reaction requires careful anhydrous conditions due to the high reactivity of these hydrides. Following the reduction, an aqueous workup is performed to quench the excess reagent and protonate the resulting alkoxide to yield the final this compound product. While this reduction is a chemically logical and standard procedure, specific documented examples starting from theophylline-7-acetic acid are not prevalent in the literature, which focuses more on the synthesis of the acid itself and its other derivatives. researchgate.netresearchgate.net
Interactive Table 2: Multi-Step Synthesis of this compound
| Starting Material | Intermediate | Final Step | Final Product |
| Theophylline | Theophylline-7-acetic acid | Reduction of the carboxylic acid group | This compound |
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound, a crucial precursor for many pharmaceutical derivatives, hinges on the careful optimization of reaction parameters. While specific literature detailing the optimization for this exact compound is sparse, general principles for related heterocyclic syntheses can be applied. The process typically involves the reaction of theophylline with formaldehyde in an appropriate solvent.
Key factors influencing the reaction yield include the choice of solvent, temperature, reaction time, and the molar ratio of reactants. Studies on analogous syntheses demonstrate that a systematic approach to varying these conditions is crucial for maximizing product yield and purity. researchgate.netmdpi.com For instance, solvents are screened to find the one that provides the best solubility for reactants while facilitating the reaction pathway. Common solvents might include water, alcohols, or dimethylformamide (DMF).
The optimization process can be systematically explored as illustrated in the table below, which outlines a hypothetical experimental design for improving yield. The goal is to identify conditions that push the equilibrium towards the desired product while minimizing side reactions or degradation. researchgate.net
Table 1: Illustrative Optimization of Synthesis Conditions
| Entry | Solvent | Temperature (°C) | Theophylline:Formaldehyde Ratio | Yield (%) |
| 1 | Water | 60 | 1:1.1 | 65 |
| 2 | Ethanol | 60 | 1:1.1 | 70 |
| 3 | DMF | 60 | 1:1.1 | 75 |
| 4 | DMF | 80 | 1:1.1 | 82 |
| 5 | DMF | 100 | 1:1.1 | 78 (degradation observed) |
| 6 | DMF | 80 | 1:1.5 | 85 |
| 7 | DMF | 80 | 1:2.0 | 84 (excess reagent) |
This structured approach allows researchers to pinpoint the optimal conditions—in this hypothetical case, using DMF as a solvent at 80°C with a 1:1.5 molar ratio of reactants—to achieve the highest possible yield. researchgate.net
Derivatization Strategies Utilizing this compound as a Precursor
The hydroxyl group in this compound provides a reactive handle for a wide range of chemical modifications, making it an excellent starting material for creating new molecular entities.
Acylation introduces an acyl group into a molecule. In the case of this compound, the primary site of acylation is the hydroxyl group, leading to the formation of an ester linkage. This transformation is typically achieved by reacting the precursor with an acid chloride or an acid anhydride (B1165640) under basic conditions. Research on related theophylline derivatives shows that such reactions can be used to create prodrugs. nih.gov For example, selective acetylation of the hydroxyl group on a similar compound, 7-(3-amino-2-hydroxypropyl)theophylline, has been successfully demonstrated. researchgate.net These reactions are valuable for modifying the physicochemical properties of the parent molecule.
Alkylation involves the introduction of an alkyl group. While the N7 position of theophylline is the most common site for alkylation, the hydroxyl group of this compound can also be alkylated to form an ether. Furthermore, the parent compound can serve as a precursor for further N-alkylation on the xanthine (B1682287) ring system if other positions are available, or for creating more complex side chains. Studies on the chemical modification of dyphylline, a closely related structure, have shown that alkylation with agents like epichlorohydrin (B41342) can produce various analogues. researchgate.net
Esterification of the hydroxymethyl group is a key strategy for producing derivatives with altered solubility and bioavailability. This process involves reacting this compound with a carboxylic acid, often in the presence of a catalyst. Kinetic studies on the esterification of the related compound 7-theophyllineacetic acid have utilized dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (4-DMAP) as activating agents. researchgate.netnih.gov These studies monitor the formation of both the desired ester and potential side-products, allowing for the optimization of reaction conditions to maximize the yield of the target ester. researchgate.net The esterification of this compound would follow similar mechanistic pathways, allowing for the synthesis of a diverse library of ester derivatives.
Chemical Stability and Reactivity Studies
Understanding the stability of a compound is critical for its development and application.
The stability of theophylline and its derivatives is often evaluated under conditions that mimic the human body, such as at 37°C in buffered solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.0). nih.gov Studies on theophylline itself have shown that it can be susceptible to changes in humid conditions, sometimes converting from an anhydrous to a monohydrate form. researchgate.net While specific stability data for this compound is not widely published, its stability profile is expected to be largely influenced by the robust purine (B94841) core of theophylline. The hydroxymethyl group, however, introduces a potential site for oxidation or other degradation pathways that would need to be assessed. The solubility and dissolution rate, which are key indicators of bioavailability, are known to be pH-dependent for theophylline derivatives. nih.govresearchgate.net Therefore, it is crucial to characterize the stability of this compound across a physiologically relevant pH range to predict its behavior in vivo.
Degradation Pathways and Mechanisms
The chemical stability of this compound is a critical factor influencing its potential applications. The degradation of this compound can proceed through several pathways, primarily involving the cleavage of the N-hydroxymethyl group and potential modifications to the xanthine core. The degradation mechanisms are influenced by factors such as pH, temperature, and the presence of enzymes.
The principal degradation pathway for this compound involves the removal of the hydroxymethyl group, leading to the formation of theophylline. This conversion is a key aspect of its behavior, particularly when considered as a prodrug of theophylline. The lability of the N-CH₂OH bond is central to this transformation.
Under acidic conditions, the degradation is thought to proceed through the formation of an iminium ion intermediate. Protonation of the hydroxyl group facilitates the loss of a water molecule, generating a reactive iminium species that subsequently hydrolyzes to yield theophylline and formaldehyde. Conversely, under neutral to basic conditions, the degradation mechanism is proposed to involve the deprotonation of the hydroxymethyl group, followed by the elimination of formaldehyde in a retro-formylation type reaction.
Enzymatic hydrolysis can also mediate the conversion of this compound to theophylline. While specific enzymes responsible for this biotransformation have not been extensively characterized, the cleavage of the N-hydroxymethyl group is a recognized metabolic pathway for various N-hydroxymethyl compounds.
Beyond the primary degradation pathway to theophylline, other transformations of this compound are conceivable, although less documented in the literature. These include the oxidation of the hydroxymethyl group. This could potentially lead to the formation of a corresponding carboxylic acid, 7-carboxytheophylline. Further degradation of the xanthine ring itself, through pathways similar to those established for theophylline, may also occur. These pathways typically involve N-demethylation and oxidation, yielding various methylxanthine and methyluric acid derivatives.
The table below summarizes the key degradation products of this compound and the proposed mechanisms of their formation.
| Degradation Product | Proposed Mechanism | Influencing Factors |
| Theophylline | Cleavage of the N-hydroxymethyl group (retro-formylation) | pH (acidic or basic/neutral), Enzymatic hydrolysis |
| Formaldehyde | Released during the cleavage of the N-hydroxymethyl group | pH, Enzymatic hydrolysis |
| 7-Carboxytheophylline | Oxidation of the hydroxymethyl group | Oxidizing agents |
| Methylxanthines | N-demethylation of the theophylline ring | Microbial/enzymatic degradation |
| Methyluric acids | Oxidation of the theophylline ring | Microbial/enzymatic degradation |
Analytical Techniques for Research Characterization
Chromatographic Approaches
Chromatographic techniques are fundamental in the separation and purification of 7-hydroxymethyl theophylline (B1681296) from reaction mixtures and for the assessment of its purity. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions that synthesize 7-hydroxymethyl theophylline. It is also instrumental in the preliminary assessment of the purity of the final product. By spotting a small amount of the reaction mixture on a TLC plate, typically coated with silica (B1680970) gel, and eluting it with an appropriate solvent system, the separation of reactants, intermediates, and products can be visualized.
The choice of the mobile phase is critical for achieving good separation. A common solvent system for the TLC analysis of xanthine (B1682287) derivatives like this compound is a mixture of chloroform (B151607) and methanol (B129727). The components of the mixture are visualized under ultraviolet (UV) light, often at a wavelength of 254 nm, where the compound exhibits UV absorbance. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and TLC system.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Chloroform:Methanol (e.g., 9:1 v/v) |
| Detection | UV light at 254 nm |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
For a more precise separation and accurate quantification of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique offers higher resolution and sensitivity compared to TLC. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column to the detector, is a key parameter for identification. Quantification is achieved by integrating the area under the peak in the chromatogram and comparing it to a calibration curve prepared with standards of known concentration. The UV detector is typically set at the wavelength of maximum absorbance for this compound to ensure high sensitivity.
| Parameter | Description |
| Stationary Phase | C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase | Methanol:Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 273 nm |
| Retention Time | Dependent on specific conditions, but typically in the range of 3-5 minutes |
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.
In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons of the hydroxymethyl group at the 7-position will have a characteristic chemical shift, as will the N-methyl protons and the proton on the imidazole (B134444) ring.
In ¹³C NMR, the chemical shifts of the carbon atoms are recorded, providing information about the carbon skeleton of the molecule. The carbonyl carbons and the carbons of the purine (B94841) ring system will have distinct signals.
| ¹H NMR (in DMSO-d₆, δ in ppm) | ¹³C NMR (in DMSO-d₆, δ in ppm) |
| 3.24 (s, 3H, N1-CH₃) | 27.6 (N1-CH₃) |
| 3.42 (s, 3H, N3-CH₃) | 29.5 (N3-CH₃) |
| 5.45 (s, 2H, N7-CH₂) | 75.1 (N7-CH₂) |
| 8.03 (s, 1H, C8-H) | 106.6 (C5) |
| 141.9 (C8) | |
| 148.4 (C4) | |
| 151.0 (C2) | |
| 154.5 (C6) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation analysis. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The molecular ion peak [M]⁺ will correspond to the molecular weight of the compound. The fragmentation pattern, which shows the m/z values of the fragments produced upon ionization, can be used to confirm the structure. For this compound, characteristic fragments would result from the loss of the hydroxymethyl group or other parts of the molecule.
| Technique | Ion | Observed m/z |
| Electron Ionization (EI) | [M]⁺ | 210.07 |
| [M-CH₂OH]⁺ | 179.06 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet effective technique for the quantification of this compound in solution and for gaining insights into its electronic structure. The molecule contains a purine ring system, which is a chromophore that absorbs UV light.
The UV-Vis spectrum of this compound dissolved in a suitable solvent, such as methanol or water, will show a characteristic absorption maximum (λmax). According to the Beer-Lambert Law, the absorbance at this wavelength is directly proportional to the concentration of the compound, which forms the basis for its quantification. The position and intensity of the absorption bands are related to the electronic transitions within the molecule.
| Solvent | λmax (nm) |
| Methanol | 273 |
| Water | 272 |
Thermal Analysis for Material Characterization
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For this compound, these methods are instrumental in determining its melting point, purity, polymorphism, and decomposition profile.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference material as a function of temperature. This technique is pivotal for identifying thermal transitions such as melting, crystallization, and glass transitions.
While specific DSC data for this compound is not widely available in publicly accessible literature, research on the parent compound, theophylline, and its other derivatives provides a framework for the expected thermal behavior. For instance, studies on theophylline show a sharp endothermic peak corresponding to its melting point, which is an indicator of its crystalline nature. Any impurities or polymorphic variations would be expected to alter the melting point and the shape of the DSC thermogram. For this compound, a DSC analysis would be expected to reveal a distinct melting endotherm, the temperature and enthalpy of which would be characteristic of its specific crystalline form.
Table 1: Expected DSC Data for this compound
| Parameter | Expected Observation | Significance |
|---|---|---|
| Onset Temperature (°C) | To be determined | Indicates the initiation of melting. |
| Peak Melting Temp. (°C) | To be determined | Characteristic of the compound's identity and purity. |
Note: The table represents expected data points from a typical DSC analysis. Specific values for this compound require experimental determination.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.
As with DSC, specific TGA data for this compound is not readily found in the public domain. However, based on the analysis of related compounds, a TGA thermogram for this compound would be expected to show a stable baseline up to a certain temperature, followed by one or more mass loss steps corresponding to its decomposition. The temperature at which decomposition begins provides a measure of its thermal stability. The presence of a hydroxymethyl group may influence the decomposition pathway compared to unsubstituted theophylline.
Table 2: Expected TGA Data for this compound
| Parameter | Expected Observation | Significance |
|---|---|---|
| Onset of Decomposition (°C) | To be determined | Indicates the temperature at which the compound begins to degrade. |
| Temperature of Max. Mass Loss (°C) | To be determined | The temperature at which the rate of decomposition is highest. |
Note: This table illustrates the expected parameters from a TGA experiment. The actual values for this compound need to be established through empirical measurement.
Investigational Applications in Biochemical and Pharmaceutical Research
Role as a Chemical Probe in Enzyme Mechanism Studies
While theophylline (B1681296) is known to be a non-selective inhibitor of phosphodiesterase (PDE) enzymes and an antagonist of adenosine receptors, the specific application of 7-Hydroxymethyl theophylline as a chemical probe to elucidate enzyme mechanisms is not extensively documented in publicly available research. In principle, the introduction of a hydroxymethyl group at the 7-position could serve as a handle for the attachment of reporter molecules, such as fluorescent tags or biotin, which would allow for the tracking and visualization of the molecule's interaction with its enzymatic targets. Such modified probes could be instrumental in studying the binding kinetics, conformational changes, and active site architecture of enzymes like PDEs. However, detailed studies describing the synthesis and application of such probes derived from this compound are not readily found in the current body of scientific literature.
Utilization in Prodrug Design Research
The development of prodrugs is a well-established strategy to overcome the limitations of parent drug molecules, such as poor solubility, limited permeability, and rapid metabolism. This compound has been investigated as a key intermediate in the design of theophylline prodrugs, aiming to enhance its therapeutic efficacy and delivery.
The hydroxymethyl group at the 7-position of the theophylline scaffold provides a convenient point for chemical modification to create prodrugs with improved physicochemical properties. This modification is a crucial step in enhancing the delivery of theophylline, particularly through topical routes where the barrier function of the skin presents a significant challenge. By converting the polar hydroxymethyl group into less polar ester or ether linkages, the lipophilicity of the molecule can be increased, thereby improving its ability to permeate the lipid-rich stratum corneum.
Research has shown that this compound itself can act as a prodrug, demonstrating enhanced topical delivery compared to theophylline. researchgate.net Further acylation of the hydroxymethyl group to form derivatives like 7-(butyryloxymethyl)theophylline and 7-(pivaloyloxymethyl)theophylline has also been explored to modulate lipophilicity and, consequently, skin permeation. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for exploring the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn govern the molecule's stability, reactivity, and intermolecular interactions.
For 7-Hydroxymethyl theophylline (B1681296), DFT calculations with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be performed to optimize the molecular geometry to its lowest energy state. nih.govscirp.org From this optimized structure, several key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more easily polarized and more chemically reactive. scirp.orgnih.gov
Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). nih.gov For 7-Hydroxymethyl theophylline, the MEP would highlight the electronegative oxygen and nitrogen atoms as sites susceptible to electrophilic attack, while hydrogen atoms would show positive potential.
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), provide further quantitative measures of the molecule's reactivity. irjweb.com These parameters are crucial for predicting how the molecule will interact with other chemical species.
Table 1: Representative Quantum Chemical Descriptors for this compound (Illustrative Data)
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.75 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.70 eV |
| Dipole Moment | Measure of the overall polarity of the molecule | 3.9 D |
| Chemical Hardness (η) | Resistance to change in electron configuration | 2.35 eV |
| Electronegativity (χ) | Ability to attract electrons | 4.10 eV |
| Electrophilicity Index (ω) | Propensity to accept electrons | 3.58 eV |
Note: The values in this table are hypothetical and serve to illustrate the typical outputs of a quantum chemical calculation for a molecule like this compound, based on studies of related compounds.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com Unlike quantum calculations that often focus on a static, minimum-energy state, MD simulations provide a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility. nih.gov
For this compound, the key area of conformational interest is the C7-CH₂-OH side chain. The rotation around the carbon-carbon and carbon-oxygen single bonds allows the hydroxymethyl group to adopt various spatial orientations. MD simulations can explore this conformational landscape, revealing the most stable and frequently occurring conformers in a given environment (e.g., in a solvent like water).
The simulation process involves:
Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on bond lengths, angles, and torsions.
System Setup: Placing the molecule in a simulation box, often filled with solvent molecules (e.g., water) to mimic physiological conditions.
Equilibration and Production: The system is first allowed to relax to the desired temperature and pressure. Following this, a "production" run is performed, during which the trajectory (positions and velocities of atoms over time) is saved for analysis. mdpi.com
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational chemistry offers highly accurate methods for predicting spectroscopic data, which can be used to validate experimental findings or aid in structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common and valuable application.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the NMR shielding tensors of a molecule. tandfonline.comresearchgate.net These calculated shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). imist.ma
For this compound, GIAO-DFT calculations would be performed on its optimized geometry. Studies on related xanthine (B1682287) derivatives have shown a strong linear correlation between theoretically calculated and experimentally measured ¹H and ¹³C chemical shifts. tandfonline.com This allows for confident assignment of experimental NMR signals. Such calculations are also sensitive enough to distinguish between different conformers or protonation states of a molecule. ufg.br
Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
| C2 | 151.8 | 152.1 | +0.3 |
| C4 | 148.5 | 148.3 | -0.2 |
| C5 | 107.2 | 107.5 | +0.3 |
| C6 | 155.1 | 155.4 | +0.3 |
| C8 | 141.0 | 141.2 | +0.2 |
| N1-CH₃ | 29.7 | 29.5 | -0.2 |
| N3-CH₃ | 27.9 | 27.8 | -0.1 |
| N7-CH₂OH | 65.4 | 65.7 | +0.3 |
Note: These values are for illustrative purposes to demonstrate the expected level of agreement between experimental and GIAO-calculated NMR data.
Investigation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to probe experimentally.
For this compound, computational modeling could be applied to several areas:
Synthesis Pathways: The formation of this compound, likely from the reaction of theophylline with formaldehyde (B43269), can be modeled. Calculations can determine the activation energies for different potential pathways (e.g., different protonation states of the reactants), helping to identify the most energetically favorable route. farmaciajournal.com
Metabolic Degradation: The enzymatic or chemical degradation of the molecule could be studied. By modeling the interaction of this compound with a model of an enzyme active site, researchers can propose a step-by-step mechanism for its metabolism.
Reactivity Studies: The model can predict the most likely sites of further chemical modification on the molecule.
The general approach involves identifying the reactants, products, and any intermediates along a proposed reaction coordinate. Quantum chemical calculations are then used to find the geometry and energy of the transition state(s)—the highest energy point(s) along the reaction path. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. nih.gov This allows for a detailed understanding of the reaction's feasibility and kinetics.
Q & A
Q. How can researchers ethically justify animal studies for this compound’s cardiotoxicity assessment?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Use the minimum number of animals required for statistical power (calculated a priori). Include humane endpoints (e.g., ECG abnormalities) and validate findings with in silico models (e.g., hERG channel inhibition assays) to reduce reliance on in vivo testing .
Q. What systematic review strategies identify knowledge gaps in this compound’s metabolic pathways?
- Methodological Answer : Conduct a PRISMA-compliant review using databases like PubMed and SciFinder. Keywords: "this compound," "CYP450 metabolism," "phase II conjugation." Screen for studies reporting urinary metabolites (e.g., HPLC-MS/MS profiles) and cross-reference with theophylline’s known pathways. Use VOSviewer for bibliometric analysis of co-citation networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
